5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol
Description
5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a phenol group, a diethylamino group, and a piperazine moiety, making it a versatile molecule with unique chemical properties.
Properties
IUPAC Name |
5-(diethylamino)-2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVJMAXABFWMF-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\N2CCN(CC2)CC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol typically involves multiple steps:
Formation of the Phenol Intermediate: The initial step involves the preparation of the phenol intermediate through a series of reactions, including nitration, reduction, and diazotization.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the phenol intermediate.
Formation of the Piperazine Moiety: The piperazine moiety is synthesized separately and then coupled with the phenol intermediate through a condensation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)-2-[(Z)-({4-[(4-chlorophenyl)methyl]piperazin-1-YL}imino)methyl]phenol
- 5-(Diethylamino)-2-[(Z)-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}imino)methyl]phenol
Uniqueness
5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the piperazine moiety contributes to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
